

Technical Assessment: Disperse Red 74 Solubility & Physicochemical Profiling

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Compound of Interest

Compound Name: Disperse Red 74

CAS No.: 1533-74-0

Cat. No.: B075578

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Executive Summary

Disperse Red 74 (CAS 61703-11-5) is a heterocyclic azo dye characterized by its significant lipophilicity and electron-deficient aromatic core.[1][2] While primarily utilized in the textile industry for polyester dyeing, its relevance in pharmaceutical and toxicological research has surged due to its utility as a model electrophilic hapten in skin sensitization assays (e.g., Direct Peptide Reactivity Assay - DPRA).[1][2]

This technical guide defines the solubility profile of **Disperse Red 74**, delineating the thermodynamic causality governing its dissolution in organic solvents. It provides a self-validating Standard Operating Procedure (SOP) for precise solubility determination, essential for researchers utilizing this compound as a reference standard in toxicology or material science.[1][2]

Chemical Identity & Physicochemical Basis[1][3][4] [5][6]

To predict and manipulate solubility, one must first deconstruct the solute's molecular architecture.[2] **Disperse Red 74** acts as a "donor-acceptor" system, influencing its interaction with polar aprotic solvents.[1][2]

- Chemical Name: 2-[4-[(3-acetamido-4-nitrophenyl)diazenyl]-N-(2-acetyloxyethyl)anilino]ethyl acetate[1][2]
- Molecular Formula:
[1][2][3][4]
- Molecular Weight: 471.46 g/mol [1][2]
- Structural Features:
 - Chromophore: Azo linkage (-N=N-).[1][2][4]
 - Electron Acceptor: Nitro group () on the phenyl ring.[1][2]
 - Electron Donor: Acetamido group and alkyl-substituted amine.[1][2]
 - Solubilizing Groups: Ethyl acetate side chains increase compatibility with esters and ketones.[1][2]

Thermodynamic Solubility Drivers (Hansen Solubility Parameters)

Disperse Red 74 dissolves not merely by "like dissolves like," but through specific intermolecular forces.[1][2] Its solubility is governed by the Hansen Solubility Parameters (HSP):

- (Dispersion): High interaction with aromatic solvents (e.g., Toluene) due to the -conjugated backbone.[1][2]
- (Polarity): The nitro and ester groups create a permanent dipole, favoring polar aprotic solvents (e.g., Acetone, DMSO).[1][2]
- (Hydrogen Bonding): Moderate capability.[1][2] The amide hydrogen can act as a donor, while the ester oxygens act as acceptors.[2]

Solubility Profile in Organic Solvents[2]

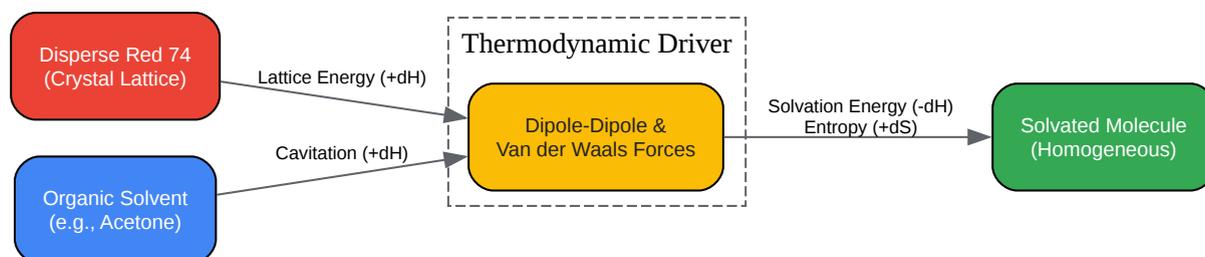
The following data summarizes the solubility behavior of **Disperse Red 74**. Note that "High" solubility typically denotes >20 mg/mL, sufficient for most stock solution preparations in bio-assays.[2]

Solvent Class	Representative Solvent	Solubility Rating	Mechanistic Insight
Polar Aprotic	DMSO / DMF	Excellent	High dielectric constant stabilizes the polarized azo-nitro core; disrupts intermolecular dipole stacking.[1][2]
Ketones	Acetone	Good	Carbonyl dipoles interact favorably with the dye's nitro group; ester side chains match acetone's polarity.
Alcohols	Ethanol / Methanol	Moderate	Solubility is limited by the high energy cost of disrupting the solvent's H-bond network (cavitation energy).[1][2]
Chlorinated	Dichloromethane (DCM)	Good	Favorable dispersion forces () and moderate polarity match the dye's hydrophobic backbone.[1]
Hydrocarbons	Hexane	Poor	Lacks sufficient polarity to overcome the dye's crystal lattice energy.
Aqueous	Water	Insoluble	Hydrophobic effect dominates; lack of ionizable groups at

neutral pH prevents
hydration.[1]

Visualization: Solute-Solvent Interaction Mechanism

The diagram below illustrates the competing forces determining solubility.



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Caption: Thermodynamic cycle of dissolution. Solubility occurs when Solvation Energy + Entropy overcomes Lattice Energy.[1][2]

Validated Experimental Protocol: Saturation Shake-Flask Method

Objective: To empirically determine the thermodynamic solubility of **Disperse Red 74** in a specific organic solvent. Standard: Adapted from OECD Guideline 105.

Reagents & Equipment[1][2][3]

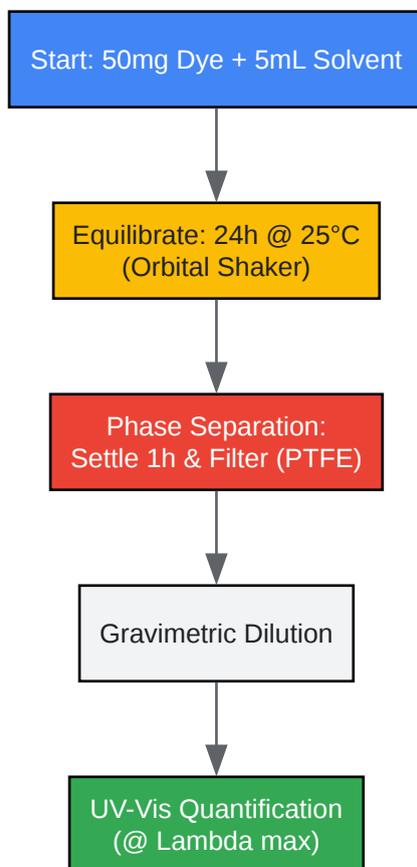
- **Disperse Red 74** Reference Standard (>95% purity).
- Target Solvent (HPLC Grade).[1][2]
- Temperature-controlled orbital shaker.[1][2]
- 0.45 μm PTFE Syringe Filters (Nylon is avoided due to potential dye adsorption).[1][2]
- UV-Vis Spectrophotometer.[1][2][5]

Step-by-Step Methodology

- Preparation of Supersaturated Solution:
 - Weigh approximately 50 mg of **Disperse Red 74** into a 20 mL scintillation vial.
 - Add 5 mL of the target solvent.[1]
 - Checkpoint: Visually verify undissolved solid remains.[1][2] If clear, add more solid until a precipitate persists.[2]
- Equilibration (The "Shake"):
 - Seal vial tightly (Parafilm recommended) to prevent evaporation.[1][2]
 - Incubate at $25^{\circ}\text{C} \pm 0.5^{\circ}\text{C}$ on an orbital shaker at 200 RPM for 24 hours.
 - Scientific Rationale: 24 hours ensures the system reaches thermodynamic equilibrium, overcoming slow dissolution kinetics typical of crystalline dyes.[2]
- Phase Separation:
 - Allow the vial to stand stationary for 1 hour to settle coarse particulates.
 - Extract 1 mL of supernatant using a glass syringe.[1][2]
 - Filter through a $0.45\ \mu\text{m}$ PTFE filter into a clean vial. Discard the first 0.2 mL of filtrate to saturate filter binding sites.[1]
- Quantification:
 - Dilute the filtrate gravimetrically with the mobile phase or solvent to land within the linear range of the UV-Vis detector (typically 0.1 - 1.0 AU).[1][2]
 - Measure Absorbance at

(approx. 450-500 nm, solvent dependent).[1][2]
 - Calculate concentration using a pre-determined calibration curve.[1][2][5]

Workflow Visualization



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Caption: Step-by-step workflow for the Saturation Shake-Flask solubility determination method.

Application in Research: Toxicology & Drug Development[2]

While **Disperse Red 74** is an industrial dye, its structure makes it a critical reference material in Investigative Toxicology.[2]

The Direct Peptide Reactivity Assay (DPRA)

Drug development professionals use **Disperse Red 74** to validate in chemico skin sensitization assays.[1][2] The dye's electrophilic nature allows it to haptenize proteins, mimicking the mechanism of allergic contact dermatitis.[2]

- Mechanism: The nitro-substituted aromatic ring acts as an electrophile.[1][2]
- Reaction: It forms covalent bonds with nucleophilic amino acid residues (Cysteine or Lysine) in proteins.[1][2]
- Readout: Depletion of free peptide is measured via HPLC, correlating to sensitization potential.[1][2]

Why Solubility Matters Here: The DPRA requires the test substance to be dissolved in a compatible vehicle (often Acetonitrile or Acetone/Water) at high concentrations (100 mM).[1][2] Understanding the solubility limits defined in Section 3 is crucial to prevent precipitation during the assay, which would yield false-negative toxicity results.[1][2]

References

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